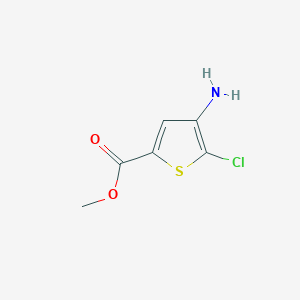

Methyl 4-amino-5-chlorothiophene-2-carboxylate

CAS No.: 89499-44-5

Cat. No.: VC2138820

Molecular Formula: C6H6ClNO2S

Molecular Weight: 191.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89499-44-5 |

|---|---|

| Molecular Formula | C6H6ClNO2S |

| Molecular Weight | 191.64 g/mol |

| IUPAC Name | methyl 4-amino-5-chlorothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3 |

| Standard InChI Key | RUAIJHHRCIHFEV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(S1)Cl)N |

| Canonical SMILES | COC(=O)C1=CC(=C(S1)Cl)N |

Introduction

Chemical Structure and Identification

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a heterocyclic organic compound with a thiophene core structure. The compound is formally classified as a thiophene derivative bearing multiple functional groups including an amino group at the 4-position, a chloro substituent at the 5-position, and a methyl carboxylate function at the 2-position of the thiophene ring. This specific arrangement of functional groups contributes to its unique chemical reactivity and physical properties .

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers. Its CAS registry number is 89499-44-5, which serves as a definitive identifier in chemical databases and regulatory contexts . The molecular formula is C6H6ClNO2S, representing its atomic composition of six carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .

Synonyms and Alternative Nomenclature

Several naming conventions and synonyms exist for this compound in scientific literature:

-

4-AMINO-5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

-

2-Thiophenecarboxylic acid, 4-amino-5-chloro-, methyl ester

These alternative names follow different chemical nomenclature systems but all refer to the same molecular structure. The standardization of nomenclature is essential for proper identification in scientific communication and commercial transactions.

Physical Properties

Methyl 4-amino-5-chlorothiophene-2-carboxylate possesses distinct physical characteristics that determine its behavior under various conditions and influence its potential applications in chemical processes.

Fundamental Physical Parameters

The compound has a molar mass of 191.64 g/mol, reflecting its molecular weight and serving as a basis for stoichiometric calculations in chemical reactions . Its density is reported as 1.462±0.06 g/cm³, although this value is computationally predicted rather than experimentally determined . The refractive index of the compound is 1.611, which provides information about its optical properties .

Thermal Properties

The thermal behavior of methyl 4-amino-5-chlorothiophene-2-carboxylate is characterized by several key parameters. It has a melting point range of 87-88°C, indicating the temperature at which it transitions from solid to liquid phase . The boiling point is predicted to be 351.8±37.0°C, although this value carries significant uncertainty as indicated by the broad range . The flash point, which is critical for safety considerations, is 166.6°C .

Comprehensive Physical Properties Table

| Property | Value | Determination Method |

|---|---|---|

| Molecular Formula | C6H6ClNO2S | - |

| Molar Mass | 191.64 g/mol | - |

| Density | 1.462±0.06 g/cm³ | Predicted |

| Melting Point | 87-88°C | Experimental |

| Boiling Point | 351.8±37.0°C | Predicted |

| Flash Point | 166.6°C | - |

| Vapor Pressure | 4E-05 mmHg at 25°C | - |

| pKa | 1.17±0.10 | Predicted |

| Refractive Index | 1.611 | - |

| Storage Condition | Under inert gas at 2–8°C | - |

| HS Code | 29349990 | - |

This comprehensive collection of physical properties provides a foundation for understanding the compound's behavior in various experimental and industrial contexts .

Chemical Properties and Reactivity

The chemical behavior of methyl 4-amino-5-chlorothiophene-2-carboxylate is influenced by its functional groups and heterocyclic structure, which together determine its reactivity patterns and potential for chemical transformations.

Functional Group Reactivity

The compound contains three key functional groups that contribute to its chemical reactivity profile. The primary amino group (-NH2) at the 4-position can participate in various nucleophilic reactions, including acylation, alkylation, and condensation reactions. The chloro substituent at the 5-position provides a site for potential substitution reactions, particularly under catalytic conditions. The methyl carboxylate group (-COOCH3) at the 2-position can undergo hydrolysis, transesterification, and reduction reactions, offering possibilities for further derivatization .

Acid-Base Properties

The compound exhibits weakly acidic characteristics with a predicted pKa of 1.17±0.10 . This acidity is primarily attributed to the carboxylic acid functionality that would result upon hydrolysis of the methyl ester group. The amino group, meanwhile, confers basic properties, potentially enabling the molecule to act as both a proton donor and acceptor depending on the pH of the environment.

Relationship to Related Compounds

Methyl 4-amino-5-chlorothiophene-2-carboxylate is structurally related to 4-amino-5-chlorothiophene-2-carboxylic acid (CAS: 89499-41-2), which represents its hydrolyzed form . The relationship between these compounds is significant in synthetic pathways, as the acid form may serve as a synthetic precursor or result from hydrolysis of the ester.

Applications and Research Context

While the search results provide limited specific information about the applications of methyl 4-amino-5-chlorothiophene-2-carboxylate, its structure suggests potential uses in various fields.

Synthetic Intermediates

The compound's functional groups make it a valuable intermediate in organic synthesis. The combination of amino, chloro, and ester functionalities provides multiple reactive sites for further modifications, potentially leading to more complex molecules with biological activity or material properties. The compound appears in patent literature, suggesting its utility in industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume